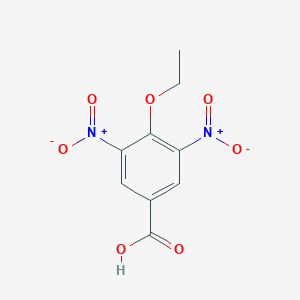![molecular formula C17H14F3NO3 B263522 Ethyl 2-{[4-(trifluoromethyl)benzoyl]amino}benzoate](/img/structure/B263522.png)
Ethyl 2-{[4-(trifluoromethyl)benzoyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-{[4-(trifluoromethyl)benzoyl]amino}benzoate, also known as TFMB, is a novel chemical compound that has gained significant attention in the field of scientific research. TFMB is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 361.35 g/mol. This compound has shown promising results in various scientific studies, especially in the field of medicinal chemistry.
Mecanismo De Acción
Ethyl 2-{[4-(trifluoromethyl)benzoyl]amino}benzoate exerts its pharmacological effects through the inhibition of various enzymes and signaling pathways that are involved in the inflammatory response. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. Ethyl 2-{[4-(trifluoromethyl)benzoyl]amino}benzoate also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of the inflammatory response.
Biochemical and Physiological Effects:
Ethyl 2-{[4-(trifluoromethyl)benzoyl]amino}benzoate has been shown to possess significant anti-inflammatory and analgesic properties in various animal models. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). Ethyl 2-{[4-(trifluoromethyl)benzoyl]amino}benzoate has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), two enzymes that are involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of Ethyl 2-{[4-(trifluoromethyl)benzoyl]amino}benzoate is its high potency and selectivity towards its pharmacological targets. Ethyl 2-{[4-(trifluoromethyl)benzoyl]amino}benzoate has been shown to possess significant activity at low concentrations, making it a potential candidate for the development of novel anti-inflammatory and analgesic drugs. However, one of the major limitations of Ethyl 2-{[4-(trifluoromethyl)benzoyl]amino}benzoate is its poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the study of Ethyl 2-{[4-(trifluoromethyl)benzoyl]amino}benzoate. One potential direction is the development of novel drug formulations that can improve its solubility and bioavailability. Another potential direction is the study of Ethyl 2-{[4-(trifluoromethyl)benzoyl]amino}benzoate in combination with other drugs or compounds, to determine whether it can enhance their pharmacological effects. Finally, the study of Ethyl 2-{[4-(trifluoromethyl)benzoyl]amino}benzoate in various animal models of disease could provide valuable insights into its potential therapeutic applications.
Métodos De Síntesis
Ethyl 2-{[4-(trifluoromethyl)benzoyl]amino}benzoate is synthesized through a multistep process that involves the reaction of 4-(trifluoromethyl)benzoic acid with ethyl chloroformate in the presence of a base. This is followed by the reaction of the resulting intermediate with 4-aminobenzoic acid to form the final product, ethyl 2-{[4-(trifluoromethyl)benzoyl]amino}benzoate.
Aplicaciones Científicas De Investigación
Ethyl 2-{[4-(trifluoromethyl)benzoyl]amino}benzoate has been extensively studied for its potential use in the field of medicinal chemistry. It has been shown to possess significant anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis and osteoarthritis. In addition, Ethyl 2-{[4-(trifluoromethyl)benzoyl]amino}benzoate has also been studied for its potential use in the treatment of cancer, as it has been shown to possess significant cytotoxic activity against various cancer cell lines.
Propiedades
Nombre del producto |
Ethyl 2-{[4-(trifluoromethyl)benzoyl]amino}benzoate |
|---|---|
Fórmula molecular |
C17H14F3NO3 |
Peso molecular |
337.29 g/mol |
Nombre IUPAC |
ethyl 2-[[4-(trifluoromethyl)benzoyl]amino]benzoate |
InChI |
InChI=1S/C17H14F3NO3/c1-2-24-16(23)13-5-3-4-6-14(13)21-15(22)11-7-9-12(10-8-11)17(18,19)20/h3-10H,2H2,1H3,(H,21,22) |
Clave InChI |
OBODEJNLGCZOTF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(F)(F)F |
SMILES canónico |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]benzenesulfonamide](/img/structure/B263457.png)
![2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B263459.png)


![2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B263469.png)




![4-cyano-N-[2-(2-hydroxyethoxy)ethyl]benzenesulfonamide](/img/structure/B263497.png)
